molecular formula C12H22N4 B2982083 [1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine CAS No. 1883717-47-2

[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine

Cat. No.: B2982083
CAS No.: 1883717-47-2
M. Wt: 222.336
InChI Key: XAMLGUKIBATUAJ-UHFFFAOYSA-N
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Description

[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine is a high-purity chemical compound supplied for research and development purposes. This amine-functionalized small molecule features a pyrazole core linked to a 3-methylpiperidine moiety, a structural motif of significant interest in medicinal chemistry . Compounds with piperidine and pyrazole scaffolds are frequently investigated for their potential biological activities and are common building blocks in the synthesis of more complex molecules for pharmaceutical applications . For instance, structurally related compounds have been explored as inhibitors of specific enzymes, such as acetylcholinesterase, for research into neurodegenerative conditions . Other similar compounds are also the subject of patents for potential use in treating various diseases, highlighting the research value of this chemical class . Researchers utilize these types of compounds to study structure-activity relationships (SAR) and to develop novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a controlled laboratory setting by qualified personnel.

Properties

IUPAC Name

[1-methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-10-4-3-5-16(8-10)9-12-11(6-13)7-14-15(12)2/h7,10H,3-6,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMLGUKIBATUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=NN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, also known by its CAS number 1201935-36-5, is a compound with significant potential in medicinal chemistry. Its structure consists of a pyrazole ring substituted with a methyl group and a piperidine moiety that may influence its biological activity. This article examines the compound's biological properties, particularly its anticancer effects, mechanism of action, and pharmacokinetic profile.

The molecular formula of the compound is C9H16N4C_9H_{16}N_4 with a molecular weight of 180.25 g/mol. Key physicochemical properties include:

PropertyValue
Boiling PointNot available
Log P (octanol-water)0.44
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
GI AbsorptionHigh
BBB PermeantNo

These properties suggest favorable absorption characteristics, although the lack of blood-brain barrier (BBB) permeability may limit its central nervous system applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 ranging between 2.43 to 7.84 μM.
  • HepG2 (Liver Cancer) : Showed an IC50 between 4.98 to 14.65 μM.

These findings indicate that the compound can selectively inhibit cancer cell proliferation while sparing non-cancerous cells, which is crucial for therapeutic applications .

The mechanism underlying the anticancer activity appears to involve:

  • Microtubule Destabilization : The compound showed effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting it acts as a microtubule-destabilizing agent.
  • Induction of Apoptosis : Morphological changes and enhanced caspase-3 activity were observed in MDA-MB-231 cells upon treatment, confirming its potential to induce apoptosis at low concentrations (as low as 1 μM) .

Case Studies

A notable case study involved the synthesis and evaluation of 32 asymmetric compounds based on the pyrazole scaffold, where several demonstrated potent antiproliferative activity against multiple cancer types, including lung and colorectal cancers .

In another study focusing on derivatives containing pyrazole rings, compounds were developed that displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines with GI50 values ranging from 0.127 to 0.560 μM . These studies reinforce the relevance of pyrazole derivatives in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile indicates that while the compound has high gastrointestinal absorption potential, it is not a substrate for major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions through metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between [1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine and related pyrazole derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Pyrazole 1-Me, 5-(3-Me-piperidinylmethyl), 4-CH2NH2 Likely C12H23N4 ~221.35 (estimated) Bulky aliphatic amine substituent at position 5; potential for enhanced basicity and steric hindrance.
1-{1-Methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride Pyrazole 5-(Morpholinylmethyl) C11H23Cl2N3O2 267.32 Morpholine substituent (oxygen-containing heterocycle) increases polarity; dihydrochloride salt improves solubility.
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Pyrazole 4-CF3, 5-H C6H8F3N3 179.15 Trifluoromethyl group enhances lipophilicity and metabolic stability; smaller substituent reduces steric bulk.
N-Methyl-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylamine Pyrazole 5-Phenoxy, 3-CF3, N-Me C13H15F3N3O 286.28 Phenoxy group enables π-π interactions; N-methylation reduces hydrogen-bonding capacity.
[1-(3-Methylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanamine Pyrazole 1-(3-Me-phenyl), 5-pyrrolyl C15H17N5 267.34 (estimated) Aromatic substituents (phenyl, pyrrole) may enhance receptor binding but reduce solubility.
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Pyrrolopyrazole Fused pyrrole-pyrazole core C7H11N3 137.19 Bicyclic core increases rigidity; altered electronic environment compared to monocyclic pyrazoles.
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-one (from benzimidazole study) Benzimidazole Benzimidazole core with thiazolidinone and arylidene groups Variable Variable Rigid benzimidazole core contrasts with pyrazole flexibility; thiazolidinone moiety introduces sulfhydryl reactivity.

Key Comparative Insights

Biological Activity Implications: The phenoxy group in may facilitate binding to aromatic residues in enzyme active sites, a feature absent in the target compound. N-Methylation (e.g., ) reduces primary amine reactivity, which could diminish off-target interactions but also limit hydrogen-bonding capabilities.

Synthetic Complexity :

  • The synthesis of the target compound likely requires multi-step alkylation and protection strategies, similar to the pyrrolopyrazole synthesis described in .
  • In contrast, trifluoromethyl -containing analogs () may involve direct fluorination or coupling reactions.

Research Findings and Trends

  • Morpholine vs. Piperidine Substitutions : Morpholine derivatives () are often preferred in drug design for their balanced solubility and metabolic stability, while piperidine analogs (target compound) may offer stronger basicity and target engagement in specific environments.
  • Trifluoromethyl Groups : Widely used to enhance pharmacokinetic properties (), though their electron-withdrawing nature can alter electronic distributions in the pyrazole ring.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., ) improve binding affinity to certain targets but may compromise solubility, whereas aliphatic amines (target compound) offer tunable basicity and conformational flexibility.

Q & A

Q. What are the recommended synthetic routes for [1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, and how can reaction conditions be optimized?

Answer:

  • Multi-step synthesis : Based on analogous pyrazole derivatives (e.g., O-1302), a multi-step approach involving condensation of substituted propenones with hydrazine derivatives is plausible .
  • Optimization strategies :
    • Solvent selection : Use polar aprotic solvents (e.g., DMF or toluene) to enhance reaction efficiency .
    • Catalysis : Introduce trifluoroacetic acid (TFA) as a catalyst to improve yields in cyclization reactions .
    • Temperature control : Reflux conditions (e.g., 120°C) are critical for intermediate stabilization .

Q. How should analytical characterization be performed to confirm the compound’s structural integrity?

Answer:

  • Core techniques :
    • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry .
    • IR spectroscopy : Identify functional groups (e.g., amine stretches at ~3300 cm1^{-1}) .
    • Mass spectrometry : Confirm molecular weight and fragmentation patterns .
  • Cross-validation : Compare spectral data with structurally similar pyrazolines (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Full-body chemical-resistant suits and P95 respirators for aerosolized particles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize residual compound with licensed chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified piperidine or pyrazole moieties (e.g., replacing 3-methylpiperidin-1-yl with pyrrolidinyl) and compare bioactivity .
  • Methodological framework :
    • Computational modeling : Perform molecular docking to predict binding affinities to target receptors (e.g., CNS or enzyme targets) .
    • In vitro assays : Test analogs in dose-response studies (e.g., IC50_{50} determination) for pharmacological profiling .

Q. What experimental strategies address conflicting data in bioactivity assessments (e.g., analgesic vs. anti-inflammatory effects)?

Answer:

  • Dose-dependent studies : Use graded concentrations to identify biphasic responses .
  • Mechanistic assays : Differentiate modes of action via cyclooxygenase (COX) inhibition screening or cytokine profiling .
  • Control groups : Include reference compounds (e.g., indomethacin) to validate assay sensitivity .

Q. How can stability and reactivity under physiological conditions be evaluated?

Answer:

  • Forced degradation studies : Expose the compound to acidic/alkaline pH, UV light, and oxidative stress (H2_2O2_2) to identify degradation products .
  • Kinetic analysis : Monitor half-life in simulated biological fluids (e.g., phosphate buffer at 37°C) using HPLC .
  • Reactivity mapping : Test compatibility with common excipients (e.g., PEG, polysorbates) to assess formulation viability .

Q. What methodologies resolve gaps in ecological toxicity data for this compound?

Answer:

  • Acute toxicity screening : Use Daphnia magna or Vibrio fischeri assays to estimate EC50_{50} values .
  • Bioaccumulation potential : Calculate log PP (octanol-water partition coefficient) to predict environmental persistence .
  • Soil mobility studies : Perform column chromatography with varying soil pH to model leaching behavior .

Data Contradictions and Mitigation Strategies

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

Answer:

  • Standardized protocols : Adopt OECD guidelines for log PP, solubility, and pKa measurements to ensure reproducibility .
  • Inter-laboratory validation : Collaborate with independent labs to cross-check data using identical instrumentation .

Q. What steps validate conflicting SAR findings across similar pyrazole derivatives?

Answer:

  • Meta-analysis : Aggregate data from structurally related compounds (e.g., 1-methyl-4-nitro-1H-pyrazol-5-yl derivatives) to identify trends .
  • Crystallography : Resolve 3D structures via X-ray diffraction to clarify steric/electronic effects .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize batch-to-batch variability .
  • Data transparency : Publish raw spectral data and chromatograms in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.